4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, and fluorosulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl intermediates .
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology: The compound’s unique functional groups make it a useful tool in biological studies, such as enzyme inhibition and protein labeling. It can be used to study the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as an affinity label for enzymes, leading to the inactivation of the enzyme through covalent modification. The fluorosulfonyl group is particularly reactive and can form stable bonds with nucleophilic sites on proteins, thereby altering their function .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
- 4-(Fluorosulfonyl)benzoic acid
- 2-Bromobenzenesulfonyl fluoride
Comparison: Compared to these similar compounds, 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the fluorosulfonyl group provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H3BrClFO4S |
---|---|
Molecular Weight |
317.52 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12) |
InChI Key |
HVEHMTXOLDJVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.